molecular formula C34H57N3O10 B571419 Ent-Aliskiren Fumarate (2:1) CAS No. 1630036-76-8

Ent-Aliskiren Fumarate (2:1)

カタログ番号 B571419
CAS番号: 1630036-76-8
分子量: 667.841
InChIキー: RSFGNDXWVZPKJA-UTKWEYTFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ent-Aliskiren Fumarate (2:1) is a relatively new area of research in the field of pharmaceuticals and chemistry. Aliskiren is used to treat high blood pressure (hypertension) in people who are at least 6 years old and weigh at least 50 kg . It is a direct renin inhibitor used to manage hypertension .


Synthesis Analysis

The synthesis of Aliskiren is quite demanding due to the presence of 4 chiral carbon atoms. The synthesis process involves the use of a novel process for the preparation of renin inhibitor Aliskiren or its derivatives, and its pharmaceutically acceptable salts . A complementary pathway for the synthesis of Aliskiren has also been developed .


Molecular Structure Analysis

Aliskiren has a molecular formula of C30H53N3O6 . The inventors of Aliskiren employed a combination of crystal structure analysis of renin-inhibitor complexes and computational methods to design novel renin inhibitors .


Chemical Reactions Analysis

Aliskiren is a renin inhibitor. Renin is secreted by the kidneys when blood volume and renal perfusion decrease. It normally cleaves the protein angiotensinogen to form angiotensin I .


Physical And Chemical Properties Analysis

Aliskiren Fumarate has a molecular formula of C64H110N6O16 and an average mass of 1219.589 Da .

科学的研究の応用

Mechanism of Action and Therapeutic Potential

Aliskiren functions by directly inhibiting renin, an enzyme critical in the renin-angiotensin system (RAS) pathway, which plays a pivotal role in blood pressure regulation. By targeting the RAS at its initial step, Aliskiren offers a unique approach in managing hypertension, different from ACE inhibitors or angiotensin receptor blockers (ARBs) (Frampton & Curran, 2007; Duggan, Chwieduk & Curran, 2010).

Clinical Efficacy and Research Applications

Clinical trials have demonstrated Aliskiren's efficacy as both monotherapy and in combination with other antihypertensive agents. These studies have shown its ability to effectively lower blood pressure over short and longer-term periods. Furthermore, Aliskiren has been explored for potential renoprotective effects in patients with chronic kidney disease, although its full impact on kidney function and cardiovascular outcomes is still under investigation (Peixoto & Orias, 2009; Sureshkumar, Vasudevan, Marcus, Hussain & McGill, 2008).

Safety Profile and Effectiveness

Aliskiren's safety and efficacy profile is comparable to other antihypertensives, with clinical trials indicating a well-tolerated nature and effectiveness in reducing blood pressure and proteinuria. Its combination with other antihypertensive agents, such as diuretics, ACE inhibitors, or ARBs, shows synergistic effects, enhancing its blood pressure-lowering capacity (Angeli, Reboldi, Mazzotta, Poltronieri, Garofoli, Ramundo, Biadetti & Verdecchia, 2012).

Future Directions

Ongoing studies are examining the broader applications of Aliskiren, including its potential cardioprotective and renoprotective effects beyond hypertension management. These investigations aim to delineate Aliskiren's role in preventing cardiovascular events and slowing kidney disease progression, marking significant areas of interest for future scientific research (Feldman, 2010; Reboldi, Gentile, Angeli & Verdecchia, 2011).

特性

CAS番号

1630036-76-8

製品名

Ent-Aliskiren Fumarate (2:1)

分子式

C34H57N3O10

分子量

667.841

IUPAC名

(2R,4R,5R,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid

InChI

InChI=1S/C30H53N3O6.C4H4O4/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;5-3(6)1-2-4(7)8/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1-2H,(H,5,6)(H,7,8)/b;2-1+/t22-,23+,24+,25+;/m0./s1

InChIキー

RSFGNDXWVZPKJA-UTKWEYTFSA-N

SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=CC(=O)O)C(=O)O

同義語

(αR,γR,δR,ζR)-δ-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-γ-hydroxy-4-methoxy-3-(3-methoxypropoxy)-α,ζ-bis(1-methylethyl)benzeneoctanamide (2E)-2-Butenedioate (2:1)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。